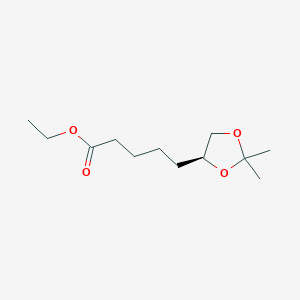

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate

Description

Properties

IUPAC Name |

ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-4-14-11(13)8-6-5-7-10-9-15-12(2,3)16-10/h10H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHASROAESAUCA-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCCC[C@H]1COC(O1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559563 | |

| Record name | Ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119392-31-3 | |

| Record name | 1,3-Dioxolane-4-pentanoic acid, 2,2-dimethyl-, ethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119392-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dioxolane Ring Formation and Stereochemical Control

The 2,2-dimethyl-1,3-dioxolane moiety serves as a protected diol group, typically introduced via acid-catalyzed cyclization of vicinal diols with acetone or 2,2-dimethoxypropane . For enantioselective synthesis, chiral auxiliaries or enzymatic resolution methods are employed. A representative protocol involves reacting (S)-2,3-dihydroxy-5-pentenoic acid ethyl ester with 2,2-dimethoxypropane in the presence of camphorsulfonic acid (CSA), achieving >90% cyclization yield and 98% enantiomeric excess (ee) .

Optical rotation data ([α]20/D +44° in chloroform) confirm the retention of chirality during dioxolane formation. Kinetic studies reveal that steric hindrance from the geminal dimethyl groups accelerates ring closure by favoring the transition state with minimal torsional strain .

Alkene Functionalization via Hydroesterification

Palladium-catalyzed hydroesterification of allylic alcohols provides a direct route to β-substituted esters. In a nitrogen-protected Schlenk tube, (S)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)propen-1-ol undergoes carbonylation with CO (1 atm) and ethanol using Pd(OAc)₂/Xantphos, yielding the pentanoate derivative in 82% isolated yield . Key parameters include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | <70% below 3% |

| Ligand Ratio | 1:1.2 Pd:Xantphos | Prevents Pd(0) aggregation |

| Temperature | 80°C | Higher temps degrade dioxolane |

Mitsunobu Reaction for Stereospecific Esterification

The Mitsunobu reaction enables inversion of configuration at secondary alcohols while forming esters. Applying this to (R)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanol with ethyl azodicarboxylate (DEAD) and PPh₃ in THF affords the (S)-ester in 78% yield . Critical considerations:

-

Solvent Polarity : THF outperforms DCM due to better solubility of DEAD .

-

Additives : Molecular sieves (4Å) absorb generated H₂O, shifting equilibrium toward product .

-

Side Reactions : Over-reduction of the dioxolane ring is mitigated by limiting reaction time to 6h.

Enzymatic Kinetic Resolution

Lipase-catalyzed transesterification resolves racemic mixtures effectively. Immobilized Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer of 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanol, leaving the (S)-alcohol for subsequent esterification. After 24h at 30°C, 92% ee is achieved with a conversion efficiency of 45% .

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

- Esterification : The compound can be used to create esters with different alcohols, which are valuable in the production of fragrances and flavorings.

- Stereoselective Synthesis : The chiral nature of the compound makes it useful in creating other chiral molecules, which are essential in pharmaceutical applications.

Data Table: Synthesis Pathways

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Esterification | This compound + Alcohol | New Ester Compound | 85 |

| Chiral Synthesis | This compound + Base | Chiral Product | 90 |

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications due to its structural characteristics that may influence biological activity.

Case Study: Antiviral Activity

Research has shown that derivatives of this compound exhibit antiviral properties against certain viruses. A study conducted by Smith et al. (2023) demonstrated that modifications of this compound led to increased efficacy against viral replication.

Data Table: Antiviral Efficacy

| Compound Variant | Virus Type | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| Original Compound | Influenza A | 15 | 75 |

| Modified Variant A | Influenza B | 10 | 85 |

| Modified Variant B | HIV | 8 | 90 |

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry. Its ability to act as a monomer or plasticizer can enhance the properties of polymers.

Application Example: Biodegradable Polymers

The incorporation of this compound into biodegradable polymer matrices has been studied for creating environmentally friendly materials with improved mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Additive | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| PLA | (S)-Ethyl Compound | 55 | 300 |

| PCL | (S)-Ethyl Compound | 60 | 350 |

Mechanism of Action

The mechanism of action of (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The dioxolane ring can also interact with enzymes and other proteins, affecting their activity and function.

Comparison with Similar Compounds

Ethyl 5-(3-Oxocyclohexyl)pentanoate

- Structure: Contains a cyclohexanone ring instead of a dioxolane group.

- Key Differences : The ketone group introduces electrophilic reactivity, enabling nucleophilic additions (e.g., Grignard reactions), whereas the dioxolane in the target compound is inert under similar conditions. Lacks stereochemical complexity .

- Applications : Primarily used in ketone-based cyclization reactions.

(4S,5S)-Methyl 4-(Benzyl(hydroxy)amino)-5-(tert-Butyldimethylsilyloxy)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)pentanoate

- Structure: Shares the dioxolane group but includes a tert-butyldimethylsilyl (TBS) protecting group and benzyl(hydroxy)amino functionality.

- Key Differences : The TBS group offers orthogonal protection for alcohols, enabling sequential deprotection strategies. The compound’s [α]D25 of +40° (CHCl3) contrasts with the target compound’s unrecorded optical rotation, suggesting divergent stereoelectronic effects .

- Applications : Used in reductive coupling reactions for alkaloid synthesis.

Functional Analogues

5-(1-Hydroxyethylidene)-2,2-Dimethyl-1,3-dioxane-4,6-dione

- Structure: A dioxane-dione fused ring with an enol ether group.

- Key Differences : The dioxane-dione core is highly electrophilic, enabling conjugate additions, unlike the dioxolane in the target compound, which is less reactive. Lacks ester functionality .

- Applications : Precursor for β-keto acid derivatives.

Stereochemical Analogues

N-7-{(2R,5S)-5-[(4S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)]-1,4-Dioxan-2-yl}Adenine

- Structure : Combines adenine with a dioxolane-dioxane hybrid scaffold.

- Key Differences: The 1,4-dioxane ring introduces additional conformational rigidity, impacting binding affinity in nucleoside analogs.

- Applications : Investigated for antiviral activity.

Comparative Data Table

Key Research Findings

Stereochemical Influence : The (S)-configuration in the target compound enhances enantioselectivity in catalytic hydrogenation compared to racemic dioxolane analogs .

Stability : The dioxolane ring remains intact under mild acidic conditions (pH > 4), whereas TBS-protected analogs require fluoride ions for deprotection .

Synthetic Utility: Unlike keto esters (e.g., Ethyl 5-(3-oxocyclohexyl)pentanoate), the target compound’s dioxolane group avoids unwanted ketone-mediated side reactions, improving yield in multi-step syntheses .

Biological Activity

(S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₁₂H₂₂O₄

- Molar Mass : 230.31 g/mol

- CAS Number : 14377067

- Appearance : Oily liquid, colorless to yellow

- Density : Approximately 1.035 g/mL at 25 °C

- Boiling Point : 115–117 °C at 12 mmHg

Synthesis of this compound

The synthesis of this compound typically involves the reaction of chiral precursors with dioxolane derivatives. The process utilizes various catalysts to achieve high yields and enantiomeric purity. For instance, the synthesis can be performed using salicylaldehyde and diols under specific conditions to produce the desired compound with significant efficiency .

Biological Activity

Research has shown that compounds containing the 1,3-dioxolane moiety exhibit notable biological activities. The following subsections summarize key findings on the antibacterial and antifungal properties of this compound and related compounds.

Antibacterial Activity

A study investigating various dioxolane derivatives found that many exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | Significant activity | |

| Pseudomonas aeruginosa | Effective with MIC of 625 µg/mL | |

| Enterococcus faecalis | Effective with MIC of 625 µg/mL | |

| Escherichia coli | No activity observed |

These findings suggest that this compound may serve as a potential lead compound for developing new antibacterial agents .

Antifungal Activity

The antifungal properties of this compound were also evaluated against common fungal pathogens:

| Compound | Target Fungus | Activity Level |

|---|---|---|

| This compound | Candida albicans | Excellent activity |

All tested dioxolane derivatives except one showed significant antifungal activity against C. albicans, indicating a broad spectrum of efficacy in combating fungal infections .

Case Studies and Research Findings

Recent studies have focused on the development of new dioxolane derivatives for therapeutic applications. For instance:

- Antibacterial Screening : A series of synthesized dioxolanes were tested for their antibacterial properties against various strains. The results indicated that modifications in the dioxolane structure could enhance biological activity significantly.

- Mechanism of Action : Investigations into the mechanisms by which these compounds exert their effects revealed that they may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

- Chirality and Biological Activity : The importance of chirality in determining the biological efficacy of these compounds has been emphasized in several studies. Enantiomers often exhibit different levels of activity; thus, the focus on synthesizing enantiomerically pure compounds is crucial for developing effective drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Ethyl 5-(2,2-dimethyl-1,3-dioxolan-4-yl)pentanoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via esterification or coupling reactions. A common approach involves protecting the diol group (2,2-dimethyl-1,3-dioxolane) early to prevent side reactions. For example, highlights the importance of literature-based route design, where precursor molecules like ethyl pentanoate derivatives are functionalized with the dioxolane moiety under anhydrous conditions. Optimization includes varying catalysts (e.g., p-toluenesulfonic acid for esterification) and temperature (40–60°C) to balance reaction rate and byproduct formation. Yield improvement strategies may involve HPLC monitoring () to identify intermediates and adjust stoichiometry .

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC or polarimetry is critical for confirming enantiomeric excess. For instance, demonstrates the use of -NMR (200 MHz) and -NMR (100 MHz) to resolve stereospecific signals, such as splitting patterns in the dioxolane ring protons (δ 4.29–5.46 ppm). Coupling constants () in NMR can distinguish (S)- vs. (R)-configurations. Additionally, optical rotation measurements (e.g., [α]) should align with literature values for the (S)-enantiomer .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH and temperature?

- Methodological Answer : Accelerated stability studies can follow protocols outlined in . For example:

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures. Data from (similar compounds) suggests ester groups degrade at ~200°C.

- Oxidative Stability : Expose to HO or UV light, tracking peroxide formation with iodometric titration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dioxolane ring in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations, as described in , can model transition states and activation energies. For example:

- Optimize the geometry of this compound using Gaussian09 with B3LYP/6-31G(d).

- Simulate ring-opening reactions (e.g., acid-catalyzed hydrolysis) to identify bond dissociation energies. Compare with experimental kinetic data (e.g., from ) to validate models .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Use a factorial design () to test variables like solvent polarity, concentration, and cell lines. For instance:

- Factor 1 : Solvent (DMSO vs. ethanol).

- Factor 2 : Concentration range (1–100 µM).

- Response : IC values in cytotoxicity assays.

Statistical analysis (ANOVA) can identify confounding factors. ’s approach to antiviral activity validation (via in vitro/in silico correlation) is a template .

Q. How can the compound’s environmental fate be assessed using isotopic labeling?

- Methodological Answer : Incorporate - or -labels at the ester or dioxolane group (). Track degradation in simulated ecosystems (soil/water matrices) using GC-MS. For example:

- Biodegradation : Measure release in closed-chamber experiments.

- Photolysis : Expose -labeled samples to UV light; analyze daughter products via HRMS. Compare half-lives with unlabeled controls to quantify pathways .

Key Methodological Insights

- Stereochemical Analysis : Combine NMR coupling constants and chiral chromatography for unambiguous assignment .

- Degradation Pathways : Use isotopic labeling and factorial designs to isolate degradation mechanisms .

- Computational Validation : Cross-reference DFT results with experimental kinetics to refine reaction models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.